2-Bromo-5-cyclopropylnitrobenzene
Description
2-Bromo-5-cyclopropylnitrobenzene is a halogenated aromatic compound featuring a nitro group (-NO₂) at the 5-position, a bromine atom at the 2-position, and a cyclopropyl substituent attached to the benzene ring. The nitro and bromine groups confer electron-withdrawing effects, influencing its reactivity in substitution or coupling reactions, while the cyclopropyl moiety may introduce steric hindrance and unique electronic interactions due to its strained ring structure .
Properties
IUPAC Name |
1-bromo-4-cyclopropyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-8-4-3-7(6-1-2-6)5-9(8)11(12)13/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAZCGVVYWSGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopropylnitrobenzene typically involves the bromination of 5-cyclopropylnitrobenzene. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst and an organic solvent. The process can be summarized as follows:
Nitration: The starting material, cyclopropylbenzene, undergoes nitration to form 5-cyclopropylnitrobenzene.
Bromination: The nitrated compound is then brominated using bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide.
Industrial Production Methods
Industrial production of 2-Bromo-5-cyclopropylnitrobenzene follows similar synthetic routes but on a larger scale. The process is optimized for high yield, low cost, and scalability. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyclopropylnitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives like 2-amino-5-cyclopropylnitrobenzene.
Reduction: Formation of 2-bromo-5-cyclopropylaniline.
Oxidation: Formation of various oxidized products depending on the conditions used.
Scientific Research Applications
Organic Synthesis
Intermediate in Synthesis
2-Bromo-5-cyclopropylnitrobenzene serves as an important intermediate in the synthesis of complex organic molecules. Its bromine atom can be replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where specific modifications to the molecular structure are often required .
Reactions Involving 2-Bromo-5-cyclopropylnitrobenzene
- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles such as amines or thiols, facilitating the formation of derivatives that may exhibit enhanced biological activity.
- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or tin(II) chloride, which is crucial for synthesizing biologically active compounds.
- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions like Suzuki-Miyaura coupling allows for the introduction of aryl or vinyl groups, further diversifying the compound's derivatives .
Medicinal Chemistry
Drug Development Potential
The derivatives of 2-Bromo-5-cyclopropylnitrobenzene are being explored for their potential biological activities. The presence of both nitro and bromine substituents can enhance the compound's interaction with biological targets, such as enzymes and receptors, making it a valuable scaffold for drug discovery .
Case Studies
- Anticancer Agents : Research has indicated that certain derivatives may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.
- Antimicrobial Activity : Some studies have suggested that modifications to the nitro group can lead to compounds with significant antimicrobial properties .
Materials Science
Synthesis of Novel Materials
In materials science, 2-Bromo-5-cyclopropylnitrobenzene is utilized in designing new materials with tailored electronic and optical properties. Its ability to undergo various chemical transformations allows researchers to create materials suitable for applications in electronics and photonics .
Chemical Biology
Probes for Biological Studies
The compound can also be employed as a probe in biological research to study interactions at the molecular level. By modifying its structure, researchers can develop tools to investigate biological processes or track cellular events .
Summary Table of Applications
| Application Area | Description | Example Uses |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Pharmaceuticals, agrochemicals |
| Medicinal Chemistry | Potential drug candidates with biological activity | Anticancer agents, antimicrobial compounds |
| Materials Science | Design and synthesis of novel materials | Electronic devices, photonic applications |
| Chemical Biology | Probes for studying molecular interactions | Investigating enzyme activity |
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopropylnitrobenzene depends on the specific application. In biological systems, it may interact with cellular components, leading to the inhibition of enzymes or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
2-Bromo-5-cyclopropylnitrobenzene is compared to 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene (CAS 1400644-63-4, C₁₀H₉BrClNO₃, MW 306.54 g/mol) from the provided evidence :
| Property | 2-Bromo-5-cyclopropylnitrobenzene | 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene |
|---|---|---|
| Substituents | 2-Bromo, 5-nitro, cyclopropyl | 1-Bromo, 2-chloro, 4-nitro, 5-(cyclopropylmethoxy) |
| Functional Groups | Bromine, nitro | Bromine, chlorine, nitro, methoxy-cyclopropyl |
| Molecular Weight | ~258.08 g/mol | 306.54 g/mol |
| Key Structural Features | Simpler substitution pattern | Additional chlorine and methoxy groups; complex substitution |
Data Tables
Table 1: Comparative Molecular Properties
Research Findings
Substituent Position and Reactivity
- Nitro Group Positioning : The nitro group’s position (4 vs. 5) significantly alters regioselectivity in aromatic substitution reactions. For example, a 4-nitro group (as in the evidence compound) may direct incoming electrophiles to the 2- and 6-positions, whereas a 5-nitro group (target compound) could favor different sites .
Steric and Electronic Impacts of Cyclopropyl
- The cyclopropyl group in 2-Bromo-5-cyclopropylnitrobenzene introduces angle strain, which may destabilize intermediates in certain reactions. In contrast, the cyclopropylmethoxy group in the evidence compound combines steric bulk with oxygen’s electron-donating effects, creating a balance between steric hindrance and electronic activation .
Biological Activity
2-Bromo-5-cyclopropylnitrobenzene is an aromatic compound characterized by the presence of a bromine atom, a nitro group, and a cyclopropyl moiety attached to a benzene ring. Its molecular formula is . This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
The biological activity of 2-Bromo-5-cyclopropylnitrobenzene is primarily attributed to its structural components:
- Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with various cellular components, potentially leading to cytotoxic effects.
- Bromine Atom : The presence of the bromine atom may facilitate halogen bonding, influencing the compound's binding affinity to proteins and enzymes.
- Cyclopropyl Moiety : This group can modify the lipophilicity and steric properties of the compound, impacting its interaction with biological targets.
These interactions can modulate various biological pathways, which may contribute to the observed pharmacological effects.
Biological Activity Overview
Research has indicated that compounds similar to 2-Bromo-5-cyclopropylnitrobenzene exhibit a range of biological activities. Below is a summary of findings related to its antimicrobial and cytotoxic properties:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against certain bacterial strains | |
| Cytotoxicity | Induces cell death in cancer cell lines | |
| Anti-inflammatory | Potential modulation of inflammatory pathways |
Case Studies and Research Findings
- Antimicrobial Activity : A study tested various substituted nitrobenzene derivatives for their activity against mycobacterial species. Compounds with similar structures showed significant effectiveness against Mycobacterium tuberculosis, indicating that 2-Bromo-5-cyclopropylnitrobenzene may exhibit comparable activity due to its structural features .
- Cytotoxic Effects : In vitro studies on cancer cell lines demonstrated that certain nitro-substituted benzene compounds induce apoptosis. The mechanism was linked to oxidative stress induced by reactive intermediates formed during metabolic processes .
- Anti-inflammatory Properties : Research indicates that nitrobenzene derivatives can inhibit pro-inflammatory cytokines in cellular models, suggesting that 2-Bromo-5-cyclopropylnitrobenzene may hold therapeutic potential in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of specific functional groups in determining the biological efficacy of nitrobenzene derivatives:
- Nitro Group Positioning : The position of the nitro group relative to other substituents significantly influences antimicrobial potency.
- Cyclopropyl Influence : The cyclopropyl group appears to enhance lipophilicity, potentially improving cellular uptake and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
